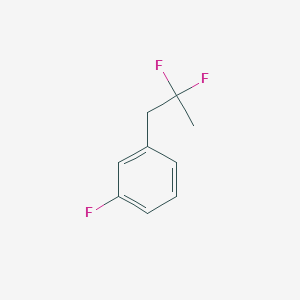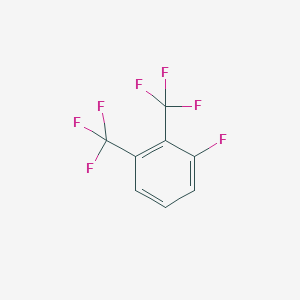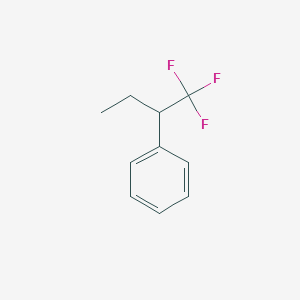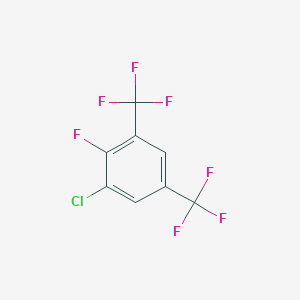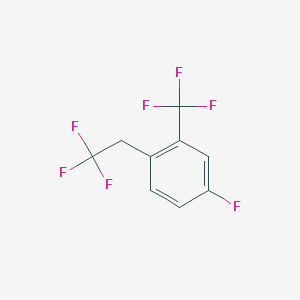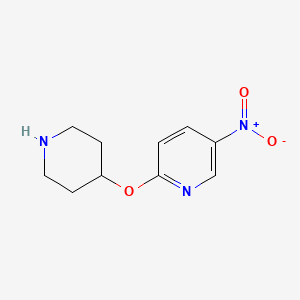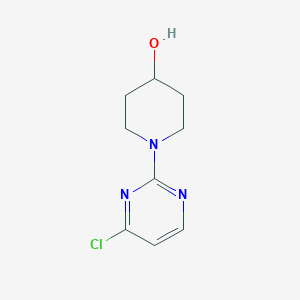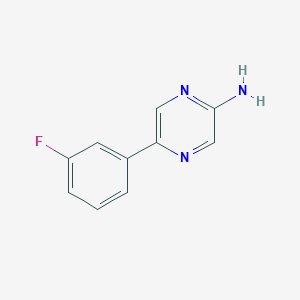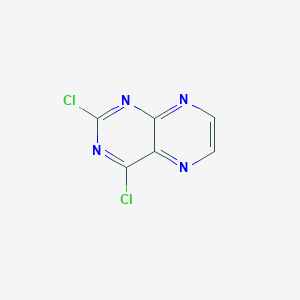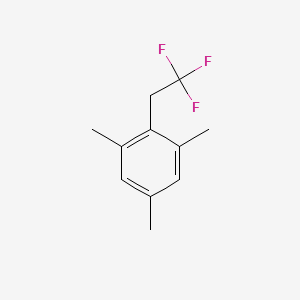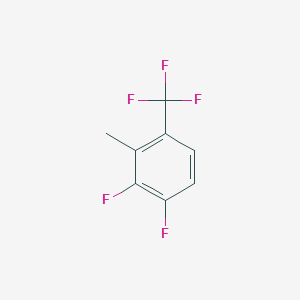
3-Hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
Vue d'ensemble
Description
It belongs to the class of pyridinecarboxylic acids , which are monocarboxylic derivatives of pyridine. TFMP specifically contains a hydroxyl group (OH) and a trifluoromethyl group (CF₃) attached to the pyridine ring. The presence of fluorine atoms in its structure makes it intriguing for various applications .
Synthesis Analysis
Several methods have been reported for synthesizing 3-Hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid . One notable derivative, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , serves as a chemical intermediate for the synthesis of crop-protection products. The synthesis of 2,3,5-DCTF has been well-studied .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyridine ring with a carboxylic acid group (COOH) at position 2 and a hydroxyl group (OH) at position 3. The trifluoromethyl group (CF₃) is attached to position 6 of the pyridine ring. Single crystal X-ray studies have revealed structural differences between various complexes of TFMP .
Chemical Reactions Analysis
TFMP derivatives exhibit unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety. These properties contribute to their biological activities. Vapor-phase reactions and other synthetic pathways are employed to modify TFMP for specific applications .
Mécanisme D'action
Propriétés
IUPAC Name |
3-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3(12)5(11-4)6(13)14/h1-2,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKFRMLHOHASFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





